Mass Shift of +5 Da Enables Unambiguous MS Detection and Quantification
Mebeverine acid-d5 exhibits a molecular ion mass shift of +5 Da relative to unlabeled mebeverine acid (m/z 284.4 → 289.4 for the [M+H]⁺ ion), a magnitude that eliminates isotopic overlap and ensures baseline mass resolution in LC-MS/MS . This differentiates it from alternative stable isotope-labeled internal standards with fewer deuterium labels (e.g., d3 or d4), where residual isotopic abundance of the unlabeled analyte can interfere with quantification, particularly at low concentrations. The +5 Da shift provides sufficient mass separation to avoid cross-talk between the internal standard and analyte channels, even at high internal standard concentrations [1].
| Evidence Dimension | Mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | +5 Da (m/z 289.4 for [M+H]⁺) |
| Comparator Or Baseline | Unlabeled mebeverine acid (m/z 284.4 for [M+H]⁺) |
| Quantified Difference | Mass increase of 5.0 Da |
| Conditions | ESI positive ion mode, typical LC-MS/MS configuration |
Why This Matters
A +5 Da mass shift is considered optimal for LC-MS/MS internal standards, balancing sufficient mass separation to avoid isotopic interference with minimal alteration of physicochemical properties, thereby ensuring accurate co-elution and ionization correction [1].
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311–341. View Source
